4-Chloro-5H-indeno[1,2-D]pyrimidine
Description
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN2/c12-11-9-5-7-3-1-2-4-8(7)10(9)13-6-14-11/h1-4,6H,5H2 |
InChI Key |
ULKSKAHSOWPUCE-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C(=NC=N3)Cl |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NC=N3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Chlorine substituents (e.g., at C4 or C5) enhance electrophilicity, aiding nucleophilic substitution reactions .
- Amino or sulfanyl groups at C2 improve solubility and bioactivity, as seen in anticancer derivatives .
- Aryl groups (e.g., phenyl, methylphenyl) at C4 increase steric bulk, influencing binding affinity in biological systems .
Key Observations :
Key Observations :
- Amino-substituted derivatives exhibit potent anticancer activity, likely due to enhanced DNA/protein interactions .
- Sulfanyl-linked compounds (e.g., ) are understudied but structurally resemble kinase inhibitors.
Preparation Methods
One-Pot Three-Component Condensation
The most efficient route involves a one-pot condensation of 1,3-indanedione, aromatic aldehydes, and 6-aminopyrimidin-2,4(1H,3H)-dione. Roknabadi et al. demonstrated that choline hydroxide in water catalyzes Knoevenagel condensation, Michael addition, and cyclization at 80°C, achieving 89–95% yields.
Mechanism :
- Knoevenagel Condensation : 1,3-Indanedione reacts with an aldehyde to form an α,β-unsaturated diketone intermediate.
- Michael Addition : The enamine from 6-aminopyrimidin-2,4(1H,3H)-dione attacks the diketone, forming a tetracyclic adduct.
- Cyclization : Intramolecular nucleophilic attack by the amino group on the carbonyl carbon yields the pentacyclic product.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Choline hydroxide | Water | 80 | 2–3 | 95 |
| Choline chloride/urea | None | 100 | 1.5 | 89 |
This method’s advantages include short reaction times and avoidance of toxic organic solvents.
Formamidine Salt-Mediated Cyclization
A patent by CN110386936B outlines a two-step process for analogous pyrrolo[2,3-d]pyrimidines, adaptable to indeno derivatives:
- Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Cyclization : Treatment with formamidine salt and alkali (molar ratio 1.0–1.5:1) at 20–40°C, followed by HCl elimination at 60–80°C, affords the chlorinated product.
Critical Parameters :
- Molar Ratio : Base:formamidine:intermediate = 2.0–3.0:1.0–1.5:1.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
This method achieves 85% yield and is scalable for industrial production.
Halogenation Techniques
Bromination of pyrrolo[3,2-d]pyrimidines using $$ \text{N} $$-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported. Although applied to a different core structure, this method implies that chlorination of indeno[1,2-d]pyrimidine precursors could be achieved similarly.
Procedure :
- Dissolve the pyrimidine precursor in THF.
- Add NBS (1.2 equiv) and stir for 1 hour at 25°C.
- Isolate via ethyl acetate extraction and sodium sulfate drying.
Reaction Optimization and Conditions
Solvent and Catalyst Screening
Choline-based solvents outperform traditional bases like piperidine due to their dual roles as catalysts and green media. Ethanol recrystallization consistently purifies the final product.
Temperature and Time Dependence
Cyclization reactions below 50°C favor intermediate stability, while higher temperatures (80–110°C) drive HCl elimination.
Analytical Characterization
Spectral Data
Physical Properties
Applications and Derivatives
4-Chloro-5H-indeno[1,2-d]pyrimidine serves as a precursor for anticancer agents. Substitution with hydroxyl or chlorine groups enhances cytotoxicity, as seen in modified 2,4-diaryl-5H-indeno[1,2-b]pyridines.
Q & A
Q. What are the established green synthesis methods for 4-Chloro-5H-indeno[1,2-D]pyrimidine derivatives?
A sequential multicomponent reaction using 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride in a water–ethanol solvent system (1:1 v/v) at reflux conditions (80–90°C) is a validated approach. This method adheres to green chemistry principles, achieving high atom economy (~85%) and avoiding toxic solvents. UV–visible spectroscopy can monitor reaction progress by tracking intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- 1H/13C-NMR : To confirm proton and carbon environments, such as distinguishing aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Q. What is the role of substituents in modulating the reactivity of this compound?
Electron-withdrawing groups (e.g., Cl at position 4) enhance electrophilicity, facilitating nucleophilic substitution reactions. Substituents on the aromatic aldehyde (e.g., methoxy, nitro) influence electronic properties and steric bulk, affecting reaction yields and biological activity .
Advanced Research Questions
Q. How can QSAR models optimize this compound derivatives for MAO-B inhibition?
Quantitative Structure-Activity Relationship (QSAR) studies on structurally related indeno-pyridazines reveal that lipophilicity (logP), electronic effects (Hammett σ), and steric bulk (molar refractivity) are critical. For example, a trifluoromethyl group at position 3 enhances MAO-B inhibition (IC₅₀ = 90 nM) by improving hydrophobic interactions in the enzyme's active site. 3D-QSAR models (CoMFA) further validate steric and electrostatic field contributions (q² = 0.75, r² = 0.93) .
Q. What strategies improve anticancer activity against MCF7 breast cancer cells?
Derivatives with a 4-methoxyphenyl substituent show enhanced potency (IC₅₀ = 12 µM) due to improved membrane permeability and π-π stacking with cellular targets. Comparative cytotoxicity assays (e.g., MTT) against HT29 colon cancer and normal cell lines (e.g., Vero) are essential to confirm selectivity. Dose-dependent apoptosis assays (Annexin V/PI staining) further validate mechanisms .
Q. How does alkaline hydrolysis or bromination modify the core structure of this compound?
- Hydrolysis : Treatment with NaOH (10% aqueous, 70°C) replaces the chloro group with hydroxyl, forming 5H-indeno[1,2-D]pyrimidin-5-one.
- Bromination : Electrophilic substitution using Br₂ in acetic acid introduces bromine at position 7, confirmed by a downfield shift in 1H-NMR (δ 8.1–8.3 ppm). These modifications enable diversification for SAR studies .
Q. What computational methods predict regioselectivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient carbons in the pyrimidine ring. For example, position 4 has the highest electrophilicity index (ω = 3.2 eV), making it prone to attack by amines or thiols. Molecular docking (AutoDock Vina) can simulate binding modes with biological targets .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
- Assay Validation : Ensure consistent protocols (e.g., enzyme concentrations, incubation times for MAO-B inhibition).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out regioisomeric impurities.
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers and refine QSAR models .
Q. What experimental controls are essential in multicomponent synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
